molecular formula C12H10FNO2S B2413053 Methyl 5-(4-fluorophenyl)-2-methylthiazole-4-carboxylate CAS No. 1007873-79-1

Methyl 5-(4-fluorophenyl)-2-methylthiazole-4-carboxylate

Cat. No. B2413053
CAS RN: 1007873-79-1
M. Wt: 251.28
InChI Key: MILNSAORCXGXKI-UHFFFAOYSA-N
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Description

Methyl 5-(4-fluorophenyl)-2-methylthiazole-4-carboxylate is a chemical compound that has gained significant attention in scientific research. It is a thiazole derivative that exhibits potent biological activities and has been extensively studied for its potential applications in various fields.

Mechanism Of Action

The mechanism of action of Methyl 5-(4-fluorophenyl)-2-methylthiazole-4-carboxylate is not fully understood. However, it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It also inhibits the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. Moreover, it has been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway.
Biochemical and Physiological Effects:
Methyl 5-(4-fluorophenyl)-2-methylthiazole-4-carboxylate exhibits several biochemical and physiological effects. It has been shown to reduce the levels of blood glucose, triglycerides, and cholesterol in diabetic rats. It also reduces the levels of inflammatory markers and oxidative stress in animal models of inflammation. Moreover, it has been shown to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

Methyl 5-(4-fluorophenyl)-2-methylthiazole-4-carboxylate has several advantages for lab experiments. It exhibits potent biological activities at low concentrations, which makes it a valuable tool for studying various biological processes. Moreover, it is relatively easy to synthesize, which makes it readily available for research purposes. However, it also has some limitations, such as its low solubility in water, which may affect its bioavailability in vivo.

Future Directions

There are several future directions for the research on Methyl 5-(4-fluorophenyl)-2-methylthiazole-4-carboxylate. One of the potential directions is to study its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another potential direction is to investigate its potential use in the treatment of inflammatory bowel disease. Moreover, further studies are needed to elucidate its mechanism of action and to optimize its pharmacological properties.
Conclusion:
In conclusion, Methyl 5-(4-fluorophenyl)-2-methylthiazole-4-carboxylate is a thiazole derivative that exhibits potent biological activities and has been extensively studied for its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and to optimize its pharmacological properties.

Scientific Research Applications

Methyl 5-(4-fluorophenyl)-2-methylthiazole-4-carboxylate has been extensively studied for its potential applications in various fields. It exhibits potent anti-inflammatory, antimicrobial, and anticancer activities. It has also been shown to possess neuroprotective and antinociceptive properties. Moreover, it has been studied for its potential use in the treatment of diabetes, obesity, and cardiovascular diseases.

properties

IUPAC Name

methyl 5-(4-fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO2S/c1-7-14-10(12(15)16-2)11(17-7)8-3-5-9(13)6-4-8/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MILNSAORCXGXKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)C2=CC=C(C=C2)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-(4-fluorophenyl)-2-methylthiazole-4-carboxylate

Synthesis routes and methods

Procedure details

prepared by reaction of 3-chloro-3-(4-fluoro-phenyl)-2-oxo-propionic acid methyl ester with thioacetamide. 1H-NMR (CDCl3): δ=2.75 (s, 3H); 3.84 (s, 3H); 7.10 (m, 2H); 7.47 (m, 2H).
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